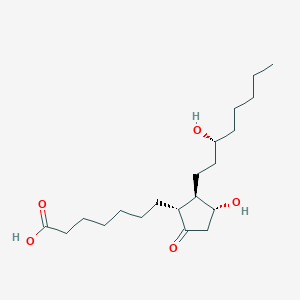
13,14-dihydro-15(R)-Prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15®-Prostaglandin E1 is a synthetic analog of prostaglandin E1, a naturally occurring prostaglandin with various physiological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in inflammation, vascular tone, and smooth muscle function. This compound is of particular interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dihydro-15®-Prostaglandin E1 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the prostaglandin skeleton, followed by selective reduction and functional group modifications. Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of 13,14-dihydro-15®-Prostaglandin E1 involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
13,14-dihydro-15®-Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of 13,14-dihydro-15®-Prostaglandin E1, which can have different biological activities and properties.
Scientific Research Applications
13,14-dihydro-15®-Prostaglandin E1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and smooth muscle disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 13,14-dihydro-15®-Prostaglandin E1 involves binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological effects. The compound primarily targets the EP receptors, which are involved in regulating inflammation, vascular tone, and smooth muscle function.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1: The natural analog with similar physiological functions.
13,14-dihydro-15-keto Prostaglandin E1: A metabolite with different biological activity.
Prostaglandin E2: Another naturally occurring prostaglandin with distinct roles in inflammation and immune response.
Uniqueness
13,14-dihydro-15®-Prostaglandin E1 is unique due to its synthetic origin and specific modifications, which can enhance its stability and selectivity for certain receptors. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H36O5 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1 |
InChI Key |
DPOINJQWXDTOSF-YWTNHNAXSA-N |
Isomeric SMILES |
CCCCC[C@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
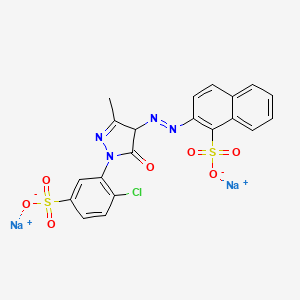
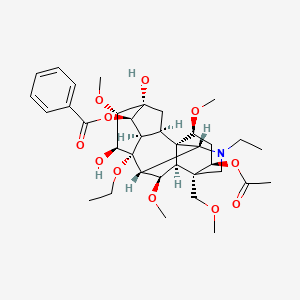
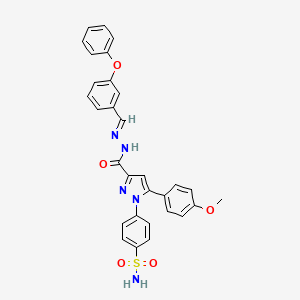
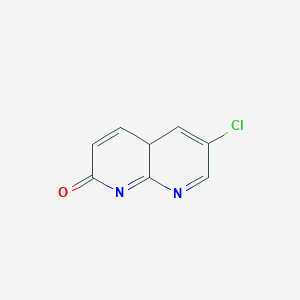
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
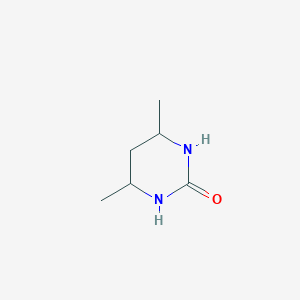
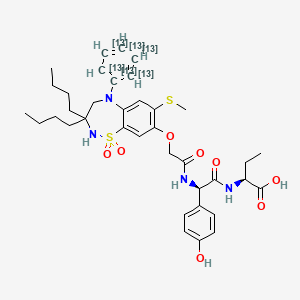

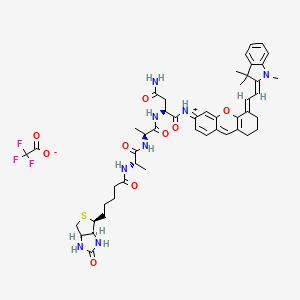

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)


